CB2 Binding Affinity (Ki) vs. Clinical Benchmark GW842166X
In a direct radioligand displacement assay using [3H]CP55940 on mouse CB2 receptors expressed in HEK293 cell membranes, N-([1,1'-biphenyl]-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide exhibited a Ki of 0.100 nM [1]. The reference CB2 agonist GW842166X, which served as the starting point for the scaffold-hopping campaign, displayed a Ki of 63 nM under identical assay conditions [1]. This represents a 630-fold improvement in binding affinity.
| Evidence Dimension | CB2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 0.100 nM |
| Comparator Or Baseline | GW842166X: 63 nM |
| Quantified Difference | 630-fold higher affinity |
| Conditions | Displacement of [3H]CP55940 from mouse CB2 receptor expressed in HEK293 cell membranes; scintillation counting. |
Why This Matters
A 630-fold gain in binding affinity translates into substantially lower required dosing in cellular and in-vivo models, reducing compound consumption and off-target risk.
- [1] BindingDB entry for N-([1,1'-biphenyl]-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide (BDBM50532777). View Source
- [2] Qian, H.Y., Wang, Z.L., Xie, X.Y., et al. Developing pyridazine-3-carboxamides to be CB2 agonists. Eur. J. Med. Chem. 2017, 137, 598–611 (GW842166X Ki data). View Source
